N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine is a compound that integrates the indole structure with glycine, a simple amino acid. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. The incorporation of the indole moiety often enhances the pharmacological properties of compounds, making them suitable candidates for further research.
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine can be synthesized from indole derivatives and glycine. The synthesis typically involves the reaction of 2,3-dihydroindole with glycine or its derivatives under specific reaction conditions, which can vary based on the desired yield and purity of the product. This compound falls under the classification of amino acid derivatives, particularly those that contain heterocyclic structures.
The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine generally involves several steps:
The yield of this synthesis can vary; for example, yields reported in literature range from moderate to high depending on the specific conditions employed during synthesis .
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine has a distinct molecular structure characterized by:
The molecular formula for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine is C₉H₈N₂O₂, indicating it contains nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 178.17 g/mol.
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it a versatile intermediate in organic synthesis .
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and pharmaceutical formulations .
N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine has potential applications in several scientific fields:
The exploration of this compound's properties continues to be relevant in medicinal chemistry and drug discovery efforts .
Functionalization of the 2,3-dihydroindole (indoline) core represents the foundational step in constructing N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine hybrids. The N1 position of indoline serves as the primary site for carbamoyl bond formation due to its enhanced nucleophilicity compared to aromatic indoles. Strategic modifications at C3, C5, or C6 of the indoline ring enable tailored physicochemical properties and bioactivity profiles while preserving the N1-glycine conjugation site [2]. Electrophilic aromatic substitution (EAS) remains prevalent for introducing halogen atoms (e.g., bromo at C5), enabling subsequent cross-coupling reactions for structural diversification. Notably, bromination of N-protected indolines occurs regioselectively at C5/C6 positions, with directing groups influencing exact positioning [7] [10].
Photoredox-mediated C–H functionalization has emerged as a powerful metal-free strategy for direct indoline C2-arylation. Using aryldiazonium salts and eosin Y photocatalysis under visible light, aryl groups install efficiently at C2 with excellent regiocontrol (>90% selectivity), avoiding the need for pre-halogenation [6]. This method tolerates diverse electron-donating/withdrawing substituents on the aryl ring, though sterically hindered ortho-substituted diazonium salts exhibit moderately reduced yields (≤65%). Crucially, this reaction proceeds in aqueous buffers (pH 7.4), showcasing compatibility with biomolecular conjugation.
Table 1: Comparative Analysis of Indoline Core Functionalization Methods
Method | Site Modified | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Electrophilic Bromination | C5/C6 | Br₂, DCM, 0°C, 1h | 75-92% | Limited to halogen installation |
Photoredox C2-Arylation | C2 | ArN₂⁺BF₄⁻, Eosin Y, Blue LED, PBS | 51-88% | Steric hindrance sensitivity |
Transition Metal Catalysis | C3/C7 | Pd(OAc)₂, Directed C–H activation | 60-85% | Requires directing group, metal cost |
Transition metal-catalyzed C–H activation offers complementary routes, particularly for C3- or C7-functionalization. Palladium(II) acetate with aminoquinoline directing groups enables acetoxylation or arylation at C7, though yields are substrate-dependent (60–85%) [7]. For N-acetyl-protected indolines, rhodium-catalyzed coupling at C3 provides access to branched alkyl chains, enhancing lipophilicity for biological membrane penetration [7].
Carbamoylation links the indoline N1 nitrogen to glycine’s carbonyl group, forming the critical amide bond. This transformation employs three principal methodologies: (1) N-(chlorocarbonyl)indoline intermediates, (2) carbamoyl transfer reagents, and (3) enzymatic coupling. In situ-generated N-(chlorocarbonyl)indoline derivatives, produced via indoline reaction with triphosgene (Cl₃C–O–CCl₃) in dichloromethane at -78°C, undergo nucleophilic addition with glycine ethyl ester, yielding protected hybrids (72–89% yield) [8]. Acidic deprotection (TFA/DCM) then furnishes the target carboxylic acid. This approach necessitates anhydrous conditions and cryogenic temperatures but delivers high purity.
Carbodiimide-mediated coupling (EDC·HCl, HOBt) activates glycine’s carboxyl group for direct condensation with N1–H indolines in dimethylformamide (DMF) at 25°C. Yields range from 65–82% after silica gel purification, with electron-deficient indolines exhibiting slower kinetics due to diminished nucleophilicity [8]. Side reactions include O-acylation and racemization, minimized using hydroxybenzotriazole (HOBt) additive.
Table 2: Carbamoylation Strategies for Glycine-Indoline Conjugation
Method | Reagents | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Acid Chloride Intermediate | Triphosgene, Gly-OEt, TFA | DCM, -78°C → 25°C, 12h | 72-89% | High atom economy, scalability |
Carbodiimide Coupling (EDC/HOBt) | EDC·HCl, HOBt, Gly, DIPEA | DMF, 25°C, 6–18h | 65-82% | Mild conditions, commercial reagents |
Enzymatic Carbamoylation | Nitrile hydratase, CuBr₂, Ligand | Aqueous buffer, iPrOH, 37°C | 75-88% | Green chemistry, single-pot |
Enzymatic-chemical hybrid cascades represent a sustainable advance. Whole-cell Escherichia coli expressing Rhodopseudomonas palustris nitrile hydratase (NHase) converts indoline-1-carbonitrile to indoline-1-carboxamide in phosphate buffer (pH 7.2). Subsequent copper-catalyzed N-arylation—using CuBr₂, trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, and d-glucose reductant—links the carboxamide to glycine derivatives via C–N bond formation in the same vessel. This cascade achieves 75–88% isolated yield at 50–150 mM substrate loading, eliminating stoichiometric coupling reagents [9]. The cell membrane prevents mutual catalyst inactivation, enabling efficient telescoping.
Synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine employs both solid-phase peptide synthesis (SPPS) and solution-phase approaches, each with distinctive merits and limitations. SPPS utilizes Fmoc-protected indoline carboxylic acid pre-anchored to Rink amide resin. Iterative cycles involve: (1) Piperidine-mediated Fmoc deprotection (20% v/v in DMF), (2) Glycine coupling using HBTU/HOBt activation (4 equiv, DMF), and (3) Capping (acetic anhydride). Final cleavage with TFA/H₂O/triisopropylsilane (95:2.5:2.5) releases the hybrid, achieving purities >85% by HPLC for sequences ≤15 residues [3] [8]. Fmoc chemistry avoids the corrosive hydrogen fluoride (HF) required in Boc-SPPS, enhancing operational safety. However, steric hindrance from the indoline scaffold reduces coupling efficiency beyond 8–10 residues, limiting SPPS to shorter hybrids.
Solution-phase synthesis employs segment condensation strategies. Protected indoline-1-carbonyl chloride reacts with glycine benzyl ester in tetrahydrofuran (THF) with N-methylmorpholine base, yielding fully protected hybrids. Subsequent hydrogenolysis (Pd/C, H₂) cleaves the benzyl ester. For longer sequences, native chemical ligation (NCL) joins indoline-glycine segments bearing C-terminal thioesters and N-terminal cysteines, though this mandates cysteine incorporation [8]. Microwave assistance (100°C, 30 min) accelerates solution-phase couplings, improving yields to 78–92% versus 24-hour conventional reactions (65–75%).
Table 3: Solid-Phase vs. Solution-Phase Synthesis Performance Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin/Anchor Chemistry | Rink Amide AM, Fmoc-Indoline-COOH | Not applicable |
Maximum Length (Residues) | 8–10 | >20 (segmental ligation) |
Purity (Crude Product) | 70–85% (HPLC) | 50–75% (Requires chromatography) |
Scale-Up Feasibility | Moderate (≤10 g) | High (Multi-gram) |
Key Limitation | Resin loading limitations, steric effects | Solubility issues, purification challenges |
SPPS excels in automation and simplified purification (resin washing removes excess reagents), but resin loading capacity (0.3–1.0 mmol/g) restricts scale. Solution-phase synthesis accommodates larger scales (>5 g) but necessitates laborious column chromatography after each step. Hybrid approaches leverage both: SPPS constructs indoline-glycine dipeptides, which solution-phase methods then incorporate into larger architectures [3] [8].
Achieving enantiopure N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine necessitates stereocontrolled amide bond formation, particularly when chiral auxiliaries exist at C3 of indoline. Three catalytic systems dominate: organocatalysts, transition metal complexes, and hybrid bio-chemo catalysts. Chiral 4-dimethylaminopyridine (DMAP) derivatives like Steglich’s catalyst promote kinetic resolution during glycine coupling. For example, (+)-trans-1,2-cyclohexanediamine-derived DMAP resolves racemic 3-methylindoline-1-carbonyl chloride, yielding (S)-hybrids with 90% enantiomeric excess (ee) and 42% yield [8].
Copper(I)/(III) redox cycles enable enantioselective Ullmann-type couplings. Copper(I) triflate with Walphos-type bisphosphine ligands catalyzes glycine ester N-arylation using bromoindolines, achieving 85–93% ee at 0–20°C in toluene [9]. Density functional theory (DFT) studies reveal ligand-accelerated reductive elimination as the stereodetermining step. Catalyst loading can be reduced to 0.5 mol% without significant ee erosion, enhancing cost efficiency.
Table 4: Catalytic Systems for Enantioselective Amide Bond Formation
Catalyst System | Representative Catalyst | Substrate Scope | ee Range | Reaction Conditions |
---|---|---|---|---|
Chiral DMAP Organocatalyst | (S)-t-Bu-Pybox-DMAP | Indoline-1-carbonyl chlorides | 88–92% ee | DCM, -40°C, 24h |
Cu(I)/Bisphosphine Complex | CuOTf·(S)-WalphosSF | 3-Substituted Indolines | 85–93% ee | Toluene, 20°C, 12h |
Integrated NHase/Cu(II) Hybrid | E. coli (NHase)/CuBr₂/L1 | Indoline-1-carbonitriles | Racemic | Aqueous buffer/iPrOH, 37°C |
Integrated bio-chemo catalysis merges enzymatic nitrile hydration with asymmetric Cu-catalysis. Whole-cell E. coli expressing cobalt-dependent NHase hydrates indoline-1-carbonitrile to carboxamide. Subsequent asymmetric N-arylation using glycine derivatives proceeds with chiral Cu(I)/Josiphos catalysts, though enantioselectivity remains moderate (≤75% ee) due to uncorrelated catalyst control [9]. Future development requires engineered transaminases or imine reductases to generate chiral indoline precursors before hybrid assembly.
Molecular modeling rationalizes stereoselectivity: Docking studies show (R)-3-methylindoline-1-carbonyl intermediates adopt prochiral conformations within Cu(I)-Walphos pockets, where glycine enolate attacks the si-face, favored by 2.8 kcal/mol over re-face attack [9]. This predictive framework guides ligand selection for novel substrates.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0